molecular formula C22H24F4N2O2S2 B2642970 2-[(6-{[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide CAS No. 882083-12-7

2-[(6-{[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide

Cat. No.: B2642970
CAS No.: 882083-12-7
M. Wt: 488.56
InChI Key: PMNUCTQZDWPSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(6-{[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide” is a chemical with the linear formula C22H24F4N2O2S2 . It has a molecular weight of 488.57 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available resources. The compound’s molecular weight is 488.57 , but other properties like melting point, boiling point, and density are not provided.

Scientific Research Applications

New Routes to Heterocycles via Sulphenylation

Researchers have explored the sulphenylation of unsaturated amides to create heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals (Samii, Ashmawy, & Mellor, 1987). This process involves the reaction of manganese(III) acetate with diphenyl disulphide in the presence of various amides, leading to the formation of cyclic products such as 4,5-dihydro-1,3-oxazoles and 5,6-dihydro-4H-1,3-oxazines. The study highlights the versatility of sulphenylation reactions in synthesizing complex heterocyclic structures.

Synthesis and Evaluation of 1,3,4-Oxadiazole and Acetamide Derivatives

A study on the synthesis, characterization, and pharmacological evaluation of 1,3,4-oxadiazole and acetamide derivatives provides insights into their antibacterial and anti-enzymatic potentials (Nafeesa et al., 2017). These compounds, designed with multifunctional moieties, demonstrate the possibility of creating targeted therapies against specific bacterial strains, showcasing the broad applicability of acetamide derivatives in medicinal chemistry.

Thermal Degradation Studies of Modafinil and Analogs

Research into the thermal degradation of modafinil and its analogs in gas chromatography-mass spectrometry analysis reveals the formation of key degradation products, providing essential insights into the stability and analysis of such compounds (Dowling et al., 2017). This study is critical for understanding the chemical behavior of acetamide derivatives under analytical conditions, which can influence their development and quality control in pharmaceutical contexts.

Biological Screening of Oxadiazole-Acetamide Derivatives

A series of oxadiazole-acetamide derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes (Rehman et al., 2013). The study indicates the potential of these compounds in developing treatments for diseases related to enzyme dysfunction, highlighting the importance of acetamide derivatives in therapeutic applications.

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

2-[6-[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanylhexylsulfanyl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F4N2O2S2/c23-15-5-7-17(25)19(11-15)27-21(29)13-31-9-3-1-2-4-10-32-14-22(30)28-20-12-16(24)6-8-18(20)26/h5-8,11-12H,1-4,9-10,13-14H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNUCTQZDWPSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)CSCCCCCCSCC(=O)NC2=C(C=CC(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.